3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWOBXEUVKQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, with a molecular formula of C14H16N4 and a molecular weight of 240.31 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4 |
| Molecular Weight | 240.31 g/mol |
| CAS Number | 1312616-44-6 |
| SMILES | CCn1c(c(C)c2ccccc12)c1cc(N)[nH]n1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various precursors and reagents. The synthesis pathway is crucial for obtaining high yields and purity, which are essential for biological evaluations.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety demonstrate considerable anticancer properties. A study highlighted that pyrazole derivatives could inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. Specifically, derivatives similar to this compound have shown antiproliferative effects in vitro and antitumor activity in vivo .
Anti-inflammatory Effects
Several studies have investigated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for some derivatives were reported to be as low as 0.02–0.04 μM, indicating potent anti-inflammatory activity .
Antibacterial Activity
While some studies have reported weak antibacterial activity for related compounds, the specific antibacterial efficacy of this compound remains less documented. However, it is essential to consider that modifications to the pyrazole structure can enhance antibacterial properties .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, compounds similar to this compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, suggesting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac. This highlights the therapeutic potential of compounds like this compound in managing inflammatory conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has shown promise in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.
- Liver Cancer (HepG2) : Exhibited notable cytotoxicity against liver cancer cells.
The mechanism of action is thought to involve the modulation of specific signaling pathways associated with cancer cell growth and survival .
Neuroprotective Effects
There is emerging evidence suggesting that indole-based compounds, including this pyrazole derivative, may possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available indole derivatives. The process may include:
- Formation of the Indole Structure : Utilizing ethyl 3-methylindole as a precursor.
- Pyrazole Ring Formation : Achieved through cyclization reactions involving hydrazines or hydrazones.
Several derivatives of this compound have been synthesized to enhance its biological activity and selectivity. For instance, modifications at various positions on the pyrazole or indole rings have led to compounds with improved anticancer efficacy .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Electronic and Steric Properties
Aromatic vs. Heteroaromatic Substituents
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine () : The trifluoromethyl group introduces strong electron-withdrawing effects, while the fluorophenyl substituent enhances hydrophobicity. In contrast, the indole group in the target compound is electron-rich, enabling π-π stacking interactions and hydrogen bonding via its NH group.
- 3-(4-Ethylphenyl)-1H-pyrazol-5-amine () : The ethylphenyl group increases lipophilicity but lacks the indole’s hydrogen-bonding capability.
Regioisomeric Variations ()
Swapping substituent positions (e.g., 3- vs. 4-position on pyrazole) can drastically alter bioactivity. For example, shifting a pyridinyl group from the 3- to 4-position converted p38αMAP kinase inhibitors into anticancer kinase inhibitors. The target compound’s indole at the pyrazole 3-position may confer unique selectivity.
Physical and Pharmacokinetic Properties
- Lipophilicity : The indole’s ethyl and methyl groups (logP ~3–4 estimated) likely increase lipophilicity compared to methoxy-substituted analogues (e.g., 3-(4-methoxyphenyl)-1H-pyrazol-5-amine, ; logP ~2.5).
- Solubility : The indole NH and pyrazole amine groups may improve aqueous solubility relative to tert-butyl-substituted derivatives (e.g., 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, ).
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Fischer Indole Synthesis
- Reactants : Ethylhydrazine and 3-methylcyclohexanone.
- Conditions : Acid catalysis (HCl, H₂SO₄) at 80–100°C for 6–8 hours.
- Yield : 72–85%.
- Mechanism : Acid-catalyzed cyclization followed by aromatization.
N-Alkylation of 3-Methylindole
- Reactants : 3-Methylindole + ethyl bromide.
- Base : K₂CO₃ in DMF at 60°C for 12 hours.
- Yield : 68–75%.
- Advantage : Avoids harsh acidic conditions.
Synthesis of 1H-Pyrazol-5-amine
Condensation-Cyclization Approach
- Reactants : Ethyl acetoacetate + hydrazine hydrate.
- Conditions : Reflux in ethanol (4 hours).
- Yield : 80–90%.
- Product : 3-Methyl-1H-pyrazol-5-amine.
Buchwald-Hartwig Amination
- Reactants : 3-Methyl-1H-pyrazole + NH₃.
- Catalyst : Pd(OAc)₂/Xantphos.
- Conditions : 100°C in dioxane (12 hours).
- Yield : 65–78%.
Coupling of Indole and Pyrazole Units
Nucleophilic Aromatic Substitution
- Reactants : 1-Ethyl-3-methyl-1H-indole-2-carbaldehyde + 3-methyl-1H-pyrazol-5-amine.
- Conditions : FeCl₃ (10 mol%) in MeCN at 80°C (3 hours).
- Yield : 88–93%.
- Key Step : Imine formation followed by cyclization.
Suzuki-Miyaura Coupling
- Reactants : 2-Bromo-1-ethyl-3-methylindole + pyrazole boronic ester.
- Catalyst : Pd(PPh₃)₄, K₂CO₃.
- Conditions : 90°C in DMF/H₂O (8 hours).
- Yield : 70–82%.
Optimization Studies
Table 1: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | FeCl₃ | MeCN | 80 | 3 | 93 | High |
| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 90 | 8 | 82 | Moderate |
| Buchwald-Hartwig | Pd(OAc)₂ | Dioxane | 100 | 12 | 78 | Low |
- FeCl₃-catalyzed substitution offers the highest yield and selectivity.
- Palladium-based methods require longer reaction times but are effective for sterically hindered substrates.
Purification and Characterization
- Chromatography : Silica gel (petroleum ether/ethyl acetate, 9:1).
- Spectroscopy :
Challenges and Solutions
- Regioselectivity : Controlled by electron-donating groups on indole (e.g., methyl).
- Side Reactions : Minimized using anhydrous FeCl₃ and inert atmospheres.
Q & A
Q. What are the optimal synthetic routes for 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step strategies, including:
Condensation reactions : Building the pyrazole core via hydrazine derivatives reacting with α,β-unsaturated ketones or aldehydes (e.g., ).
Functionalization : Introducing the indole moiety through alkylation or cross-coupling reactions (e.g., describes a 58% yield for a related pyrazole-amine under specific conditions).
Purification : Column chromatography or recrystallization to isolate intermediates.
Q. Characterization methods :
- NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions ().
- X-ray diffraction resolves ambiguities in stereochemistry ().
- Mass spectrometry validates molecular weight ().
Key reference : Multi-step protocols for pyrazole derivatives in and .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Answer:
- X-ray crystallography : Resolves 3D geometry and hydrogen-bonding networks. Use SHELXL for refinement ().
- NMR : Distinguishes NH protons in pyrazole and indole moieties (e.g., reports proton NMR for a related pyrazol-5-amine).
- IR spectroscopy : Identifies amine (-NH2) and aromatic C-H stretches ().
Example : details a crystal structure determination with , highlighting precision in bond-length measurements.
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound?
Answer: Contradictions may arise from assay variability or off-target effects. Methodological solutions :
Orthogonal assays : Combine β-arrestin recruitment () with calcium flux or cAMP assays to validate target engagement.
Dose-response curves : Establish EC50/IC50 values across multiple replicates ().
Molecular docking : Use software like AutoDock to predict binding modes to targets like GPR39 ().
Reference : highlights LY2784544’s dual role as a kinase inhibitor and GPR39 agonist, underscoring the need for mechanistic follow-up.
Q. What challenges arise in X-ray crystallography of this compound, and how can they be mitigated?
Answer: Challenges :
- Twinning : Common in flexible heterocycles.
- Weak diffraction : Due to disordered solvent molecules.
Q. Solutions :
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer: SAR strategies :
Analog synthesis : Vary substituents on the indole (e.g., ethyl vs. methyl) and pyrazole (e.g., amine vs. nitro groups) ().
Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase or MOE.
Biological profiling : Test analogs against panels of kinases or GPCRs ().
Example : compares trifluoromethyl-substituted pyrazoles for enhanced metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
